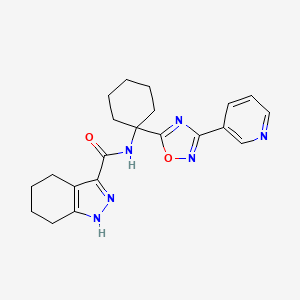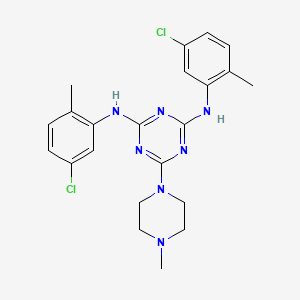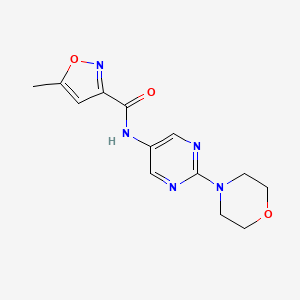![molecular formula C19H20N4O B11190532 (7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)
(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a 7-methylimidazo[1,2-a]pyridine moiety linked to a phenylpiperazine group, making it a valuable scaffold in pharmaceutical research .
Preparation Methods
The synthesis of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methylimidazo[1,2-a]pyridine, which can be achieved through the reaction of 2-aminopyridine with acetic anhydride . This intermediate is then subjected to further functionalization to introduce the carbonyl group at the 2-position. The final step involves coupling this intermediate with 4-phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways . The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE lies in its specific combination of the imidazo[1,2-a]pyridine and phenylpiperazine moieties, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4O/c1-15-7-8-23-14-17(20-18(23)13-15)19(24)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
YOJKGFRLNJLOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11190462.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11190464.png)
![N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide](/img/structure/B11190468.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B11190479.png)

![methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate](/img/structure/B11190485.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190486.png)

![N-(3,4-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190498.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11190520.png)
![N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190521.png)

![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11190530.png)
